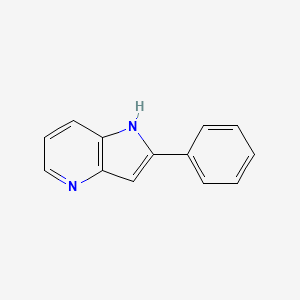

2-Phenyl-4-azaindole

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTVGGZESFVQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461911 | |

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25797-03-9 | |

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-azaindole typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling reaction, where 4-pyridinylethyne reacts with iodopyridine, followed by cyclization with potassium tert-butoxide . Another method involves the Suzuki-Miyaura cross-coupling reaction between halogenated pyridine and phenylboronic acid .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura cross-coupling due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-4-azaindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It undergoes electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted azaindoles with various functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitumor Activity:

Research has demonstrated that 2-phenyl-4-azaindole derivatives exhibit significant antitumor activity. For example, compounds derived from this scaffold have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overexpressed in cancer cells. A notable study identified several derivatives with potent inhibitory effects on CDK8, leading to apoptosis in acute myeloid leukemia cells .

2. Kinase Inhibition:

The azaindole framework is recognized for its potential as a kinase inhibitor. Various studies have highlighted its effectiveness against specific kinases such as Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor 1 (FGFR1). These interactions are critical for developing targeted therapies for cancers characterized by abnormal kinase activity .

3. Antiviral Properties:

Recent investigations into 7-azaindole derivatives, closely related to this compound, have revealed their antiviral potential against SARS-CoV-2. Compounds were designed to target the spike protein's interaction with the ACE2 receptor, demonstrating promising antiviral activity .

Pharmacological Insights

1. Structure-Activity Relationships:

The biological activity of this compound is highly dependent on its structural modifications. Studies have shown that variations in substituents can significantly enhance its binding affinity to biological targets and improve its pharmacokinetic properties. For instance, modifications that increase lipophilicity have been correlated with better cellular uptake and efficacy against cancer cell lines .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects often involves the modulation of signaling pathways associated with cell growth and survival. For example, it has been reported to inhibit STAT5 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science. Its unique electronic properties make it suitable for use in organic materials such as conducting polymers and fluorescent dyes. The compound's high thermal stability and electron mobility are advantageous for developing advanced materials for electronic applications .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: CDK8 Inhibition

A study synthesized a series of 7-azaindole derivatives that demonstrated potent inhibition of CDK8 with IC50 values as low as 51.3 nM. These compounds showed efficacy against various cancer cell lines, highlighting their therapeutic potential in oncology .

Case Study 2: Antiviral Activity

In a high-throughput screening assay against SARS-CoV-2, newly designed azaindole derivatives exhibited superior antiviral activity compared to existing compounds, indicating their potential as novel antiviral agents .

Wirkmechanismus

The mechanism of action of 2-Phenyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The unique substitution pattern of 2-phenyl-4-azaindole distinguishes it from related indole and azaindole derivatives. Below is a comparative analysis with key analogs:

Key Differences in Reactivity and Bioactivity

Electronic Effects :

- The 4-azaindole core in this compound reduces electron density compared to indole, altering its reactivity in electrophilic substitution. For example, iodination occurs selectively at the 3-position in 4-azaindoles, whereas indoles react at the 2- or 5-positions .

- The phenyl group at the 2-position enhances steric bulk, reducing aggregation tendencies in biological systems compared to smaller substituents (e.g., methyl in 2-methylindole) .

Biological Target Affinity :

- This compound exhibits stronger binding to kinase ATP pockets than 7-azaindole derivatives due to its planar geometry and optimized hydrogen-bonding interactions .

- Sulfonyl-substituted analogs (e.g., 1-(phenylsulfonyl)-2-iodo-4-azaindole) show enhanced inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM vs. 45 nM for this compound) due to covalent interactions with cysteine residues .

Synthetic Utility: this compound serves as a scaffold for synthesizing fused polycyclic systems via Suzuki-Miyaura coupling, a reaction less feasible with 3-aminoindole due to competing side reactions . Morpholine-sulfonyl derivatives (e.g., ) demonstrate superior aqueous solubility (>10 mg/mL) compared to this compound (<1 mg/mL), critical for in vivo applications.

Biologische Aktivität

2-Phenyl-4-azaindole is a compound belonging to the azaindole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Azaindoles

Azaindoles are heterocyclic compounds characterized by the presence of nitrogen atoms within their indole-like structure. They have been recognized as privileged scaffolds in drug discovery due to their ability to modulate various biological processes. The azaindole framework allows for the fine-tuning of pharmacokinetic properties, making derivatives like this compound attractive candidates for therapeutic development .

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit specific kinases that are overexpressed in various cancer types. For instance, compounds derived from the azaindole scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In one study, derivatives exhibited IC50 values in the nanomolar range against CDK1, CDK2, and CDK9, indicating strong inhibitory effects .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Azaindole derivatives demonstrated significant activity against various bacterial strains and fungi, with notable efficacy against Cryptococcus neoformans, a pathogen of particular concern for immunocompromised patients. In vitro assays revealed minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml, showcasing the compound's potential as an antimicrobial agent .

3. Anti-inflammatory Effects

Research indicates that this compound can downregulate inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The compound has been shown to inhibit pathways involved in inflammation, thereby providing a rationale for its use in conditions characterized by excessive inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cancer progression and cell proliferation.

- Cytokine Modulation : It influences signaling pathways that regulate cytokine production, contributing to its anti-inflammatory properties.

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized several azaindole derivatives and tested their efficacy against cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth in vitro and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A systematic evaluation of azaindole derivatives for antimicrobial activity revealed that this compound exhibited potent antifungal effects against Cryptococcus neoformans. The study utilized a series of structural modifications to optimize activity, confirming that specific substitutions on the azaindole core enhanced efficacy .

Comparative Analysis of Biological Activities

Q & A

Q. Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify aromatic proton environments and carbon backbone.

- HRMS : Confirm molecular weight and isotopic patterns.

Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds.

X-ray Crystallography (if feasible): Resolve crystal structure for unambiguous confirmation .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound for drug discovery applications?

- Functionalization Approaches :

- Electrophilic Substitution : Leverage the electron-rich indole ring for halogenation (e.g., chlorination via N-oxide intermediates, as in 7-azaindole systems) .

- Cross-Coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) using Boc or Cbz protections to direct functionalization .

- Experimental Design :

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance selectivity.

- Monitor reaction progress via TLC/LC-MS to avoid over-functionalization.

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Contradiction Analysis Framework :

Data Audit : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Variability in solvent (DMSO concentration) or incubation times may skew results.

Structural Re-examination : Confirm derivative purity and stereochemistry; impurities can mimic false activity.

Mechanistic Studies : Use computational modeling (e.g., molecular docking) to validate target binding vs. off-target effects .

- Case Study : If Compound A shows conflicting kinase inhibition profiles:

- Reproduce assays under standardized conditions (e.g., ATP concentration, pH).

- Validate via orthogonal methods (SPR for binding affinity vs. enzymatic activity).

Q. What methodologies enable the study of this compound’s reactivity under catalytic conditions?

- Mechanistic Probes :

- Isotopic Labeling : Introduce deuterium at reactive sites to track hydrogen transfer pathways.

- Kinetic Profiling : Perform time-resolved experiments to identify rate-determining steps (e.g., induction periods in palladium-catalyzed reactions).

- Spectroscopic Monitoring : Use in-situ IR or Raman to detect transient intermediates .

- Data Interpretation :

- Compare turnover frequencies (TOF) across catalyst systems.

- Analyze Hammett plots to assess electronic effects on reactivity.

Data Management and Ethical Practices

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

- Best Practices :

- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Detail safety protocols (e.g., handling PCl₃ in fume hoods, waste disposal) .

- Cite commercial sources for reagents and specify batch numbers .

Q. What ethical considerations apply when publishing contradictory findings on this compound’s properties?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.